3-(Azepan-1-yl)aniline
Description
3-(Azepan-1-yl)aniline (CAS No. 141515-10-8) is an aromatic amine derivative featuring a seven-membered azepane ring attached to the meta-position of an aniline group. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol and a purity typically standardized at 95% for research applications . The compound is classified as an organic building block, widely utilized in pharmaceutical and chemical synthesis due to its structural versatility. Key spectral data include ¹H NMR (δ 29.4–196.8 ppm) and IR (3170 cm⁻¹, 1618 cm⁻¹), consistent with N-H stretching and aromatic C=C vibrations .
Properties
IUPAC Name |
3-(azepan-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMLDBFQFHCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141515-10-8 | |
| Record name | 3-(azepan-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-yl)aniline typically involves the nucleophilic substitution reaction of aniline with azepane derivatives. One common method is the reaction of aniline with azepane in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Azepan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the parent amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted anilines, nitroso compounds, and nitro compounds .
Scientific Research Applications
Medicinal Chemistry
Drug Development
3-(Azepan-1-yl)aniline is being investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in targeting specific enzymes or receptors involved in disease pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes and modulation of signaling pathways such as NF-κB.
Table 1: Summary of Biological Activities
Biological Research
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes related to various metabolic pathways. For example, it has been reported to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression .
Table 2: Enzyme Targets and Inhibition Mechanisms
| Enzyme Target | Mechanism of Action | Potential Applications |
|---|---|---|
| Cyclin-dependent kinases | Inhibition of enzyme activity | Cancer treatment |
| Leucyl-tRNA synthetase | Targeting protein synthesis in parasites | Antiparasitic drug development |
| Proteasome | Inhibition leading to apoptosis | Treatment for various malignancies |
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with desirable properties for various applications.
Table 3: Industrial Uses
| Application Type | Description |
|---|---|
| Dyes and Pigments | Used as a precursor for colorants |
| Specialty Chemicals | Intermediate in the synthesis of complex molecules |
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
3-(Azepan-1-ylsulfonyl)aniline (CAS 91619-39-5)
- Molecular Formula : C₁₂H₁₈N₂O₂S
- Molecular Weight : 254.35 g/mol
- Key Features : Incorporates a sulfonyl (-SO₂-) group between the azepane and aniline, enhancing electrophilicity and hydrogen-bond acceptor capacity (H-bond acceptor count = 4). The sulfonyl group increases polarity, reflected in its higher molecular weight compared to the parent compound. Applications include protease inhibitor research due to sulfonyl-mediated enzyme interactions .
3-(Azepane-1-sulfonyl)-4-methylaniline (CAS 326918-48-3)
- Molecular Formula : C₁₃H₂₀N₂O₂S
- Molecular Weight : 268.38 g/mol
Derivatives with Modified Linker Groups
3-[(Azepan-1-yl)methyl]aniline (CAS 876716-64-2)
- Molecular Formula : C₁₃H₂₀N₂
- Molecular Weight : 204.32 g/mol
- Key Features : A methylene (-CH₂-) linker separates the azepane and aniline, reducing conjugation and altering electronic effects. This structural change may enhance flexibility in binding to biological targets, such as G-protein-coupled receptors .
Positional Isomers and Trifluoromethyl Derivatives
4-(Azepan-1-yl)-3-(trifluoromethyl)aniline (CAS 946761-25-7)
4-(Azepan-1-yl)aniline dihydrochloride
- Key Features : The dihydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays. The 4-position substitution may alter binding affinity compared to the meta-substituted parent compound .
Piperazine-Based Analogues
3-(4-Methyl-piperazin-1-ylmethyl)-aniline (CAS 198281-55-9)
- Molecular Formula : C₁₂H₁₉N₃
- Molecular Weight : 205.3 g/mol
- Key Features: Replaces azepane with a six-membered piperazine ring containing a methyl group. Widely used as a kinase inhibitor intermediate .
Comparative Data Table
Biological Activity
3-(Azepan-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by an azepane ring attached to an aniline moiety. The molecular structure can be represented as follows:
This structure is significant for its interaction with various biological targets, contributing to its pharmacological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of this compound could selectively inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The selectivity profile for CDK9 over CDK2 was particularly emphasized, suggesting a targeted approach in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound displays activity against a range of bacterial and fungal pathogens. In vitro studies revealed effective inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Inhibition of Kinase Activity: The compound's ability to inhibit CDK9 suggests that it may interfere with kinase signaling pathways critical for cancer cell growth and survival.
- Antimicrobial Mechanisms: Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
